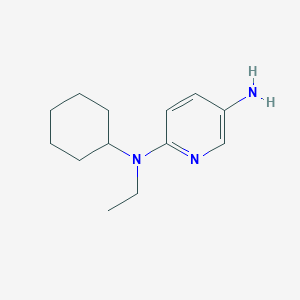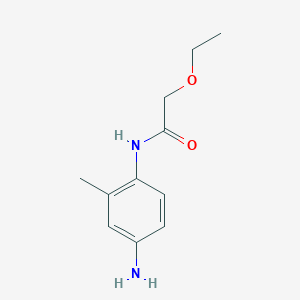
2,7-Dichloro-8-methylquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dichloro-8-methylquinoline-3-carbonitrile: is a chemical compound with the molecular formula C11H6Cl2N2 and a molecular weight of 237.09 g/mol . It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The compound is characterized by the presence of two chlorine atoms at positions 2 and 7, a methyl group at position 8, and a cyano group at position 3 on the quinoline ring .
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 2,7-Dichloro-8-methylquinoline-3-carbonitrile typically involves the following steps :
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,7-dichloroquinoline and 8-methylquinoline.
Reaction Conditions: The reaction conditions often involve the use of reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the chlorination process.
Cyclization: The cyclization step is crucial for forming the quinoline ring system.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods:
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems for precise control of reaction parameters .
化学反応の分析
Types of Reactions:
2,7-Dichloro-8-methylquinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 7 can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Cyclization Reactions: The cyano group at position 3 can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for substitution reactions.
Major Products:
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
科学的研究の応用
2,7-Dichloro-8-methylquinoline-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer drugs.
Biological Studies: It is employed in biological studies to investigate its effects on various cellular pathways and molecular targets.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
作用機序
The mechanism of action of 2,7-Dichloro-8-methylquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to alterations in cellular processes . For example, it may inhibit DNA synthesis or disrupt cell membrane integrity, resulting in antimicrobial or anticancer effects .
類似化合物との比較
- 2,5-Dichloro-8-methylquinoline-3-carbonitrile
- 2,7-Dichloroquinoline-3-carbonitrile
- 8-Methylquinoline-3-carbonitrile
Comparison:
2,7-Dichloro-8-methylquinoline-3-carbonitrile is unique due to the specific positioning of the chlorine atoms and the methyl group on the quinoline ring . This structural arrangement imparts distinct chemical and biological properties compared to similar compounds. For instance, the presence of chlorine atoms at positions 2 and 7 enhances its reactivity in substitution reactions, while the methyl group at position 8 influences its electronic properties .
特性
IUPAC Name |
2,7-dichloro-8-methylquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N2/c1-6-9(12)3-2-7-4-8(5-14)11(13)15-10(6)7/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQXUNOKCQNFDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=CC(=C(N=C12)Cl)C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588941 |
Source


|
| Record name | 2,7-Dichloro-8-methylquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948291-65-4 |
Source


|
| Record name | 2,7-Dichloro-8-methylquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 948291-65-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














